![molecular formula C18H17N3O3 B1404712 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid CAS No. 1610377-08-6](/img/structure/B1404712.png)
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
Descripción general
Descripción
This compound, also known by its CAS Number 1610377-08-6, is a chemical with the linear formula C18H17N3O3 . It’s used in various applications, including as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H17N3O3 . This indicates that it contains 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 323.35 and a predicted density of 1.42±0.1 g/cm3 . The predicted boiling point is 521.5±50.0 °C . Unfortunately, the melting point and flash point are not available .Aplicaciones Científicas De Investigación
Anti-Breast Cancer Potential
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid derivatives show promising potential in anti-breast cancer applications. A study by Kim et al. (2017) found that certain analogs exhibited potent cytotoxicity against triple-negative breast cancer cells, with one compound demonstrating selective cytotoxic activity and a synergistic effect when combined with gefitinib, an EFGR-TK inhibitor (Kim, Pyo, Jung, & Kwak, 2017).
Hybrid Compound Synthesis
Another aspect of this compound is its use in synthesizing hybrid systems. Ivanova et al. (2019) synthesized hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, demonstrating potential in drug development (Ivanova, Kanevskaya, & Fedotova, 2019).
Antioxidant Properties
Polo et al. (2016) explored the antioxidant properties of tetrahydroindazole derivatives, indicating moderate antioxidant activity in certain assays. This showcases the compound's potential in addressing oxidative stress-related conditions (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).
Advanced Synthesis Methods
Research by Tiwari et al. (2005) demonstrated an efficient one-pot synthesis method for substituted tetrahydropyrazino[1,2-a]indoles, highlighting the compound's versatility and the development of greener synthesis methods (Tiwari, Singh, Singh, Verma, & Chandra, 2005).
Antibacterial Activity
Kadian et al. (2012) synthesized derivatives with potential antibacterial activity, indicating the compound's role in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid” are currently unknown
Mode of Action
It is synthesized via a base-mediated/metal-free approach, involving intramolecular indole n–h alkylation of novel bis-amide ugi-adducts . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is a derivative of pyrazinoindolones , which suggests it might be involved in similar biochemical pathways as other pyrazinoindolones
Análisis Bioquímico
Biochemical Properties
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with histone lysine methyltransferase EZH2, a key enzyme involved in gene expression regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to changes in cell proliferation and survival, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in alterations in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound may cause liver toxicity or other adverse reactions . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization . These effects on metabolic pathways are essential for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17-16-14-3-1-2-4-15(14)19-21(16)10-9-20(17)11-12-5-7-13(8-6-12)18(23)24/h5-10H,1-4,11H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPZUZOKALSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130296 | |
| Record name | Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610377-08-6 | |
| Record name | Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



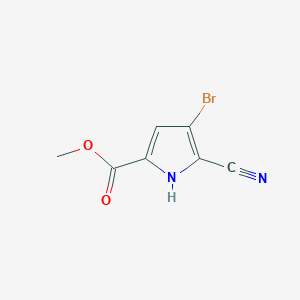

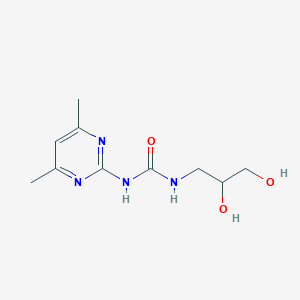
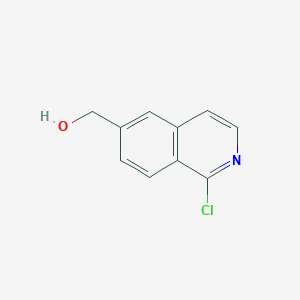
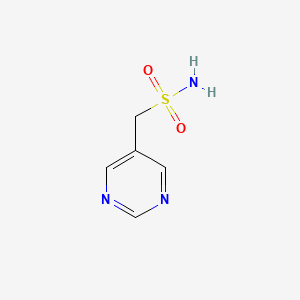
![exo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404644.png)
![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)
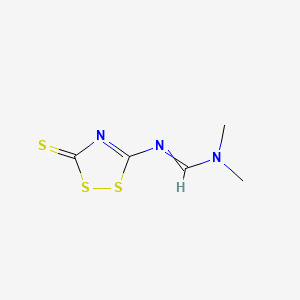

![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)
